2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid
Overview
Description
2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further connected to a fluoroacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid typically involves the introduction of the tert-butoxycarbonyl group to a phenyl ring followed by the incorporation of the fluoroacetic acid moiety. One common method involves the use of tert-butyl chloroformate (Boc-Cl) to introduce the Boc group under basic conditions. The fluoroacetic acid moiety can be introduced via a nucleophilic substitution reaction using a suitable fluoroacetate precursor .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The fluoroacetic acid moiety can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Oxidized phenyl derivatives.
Reduction: Fluoroalcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This compound can also interact with various molecular targets and pathways depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butoxycarbonyl)phenylboronic acid
- 4-(Tert-butoxycarbonyl)phenylboronic acid pinacol ester
- 4-(Tert-butoxycarbonyl)benzeneboronic acid
Uniqueness
2-(4-(Tert-butoxycarbonyl)phenyl)-2-fluoroacetic acid is unique due to the presence of both the Boc protecting group and the fluoroacetic acid moiety. This combination imparts distinct reactivity and functional properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-13(2,3)18-12(17)9-6-4-8(5-7-9)10(14)11(15)16/h4-7,10H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJJVQLWCJAQDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677421 | |
Record name | [4-(tert-Butoxycarbonyl)phenyl](fluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945610-03-7 | |
Record name | [4-(tert-Butoxycarbonyl)phenyl](fluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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